4-(Bromomethyl)benzamidine
Description
Significance of Benzamidine (B55565) Scaffolds in Bioactive Molecule Design
The benzamidine moiety is recognized in medicinal chemistry as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, making them fruitful starting points for drug discovery. nih.gov The primary significance of the benzamidine group lies in its role as a potent, reversible, and competitive inhibitor of serine proteases, a large and crucial family of enzymes that includes trypsin, thrombin, and plasmin. nih.govwikipedia.org
The inhibitory power of benzamidine stems from its structural and electronic resemblance to the side chain of the amino acid arginine. Serine proteases typically recognize and cleave peptide bonds following arginine or lysine (B10760008) residues. The positively charged amidinium group of benzamidine effectively mimics the guanidinium (B1211019) group of arginine, allowing it to fit into the S1 specificity pocket of the enzyme's active site. drugbank.com This binding event blocks the enzyme's natural substrate from accessing the active site, thereby inhibiting its catalytic activity. nih.gov
This inhibitory property has been exploited in various research and therapeutic contexts. Benzamidine derivatives have been investigated for a wide range of pharmacological activities, including antiviral, anticancer, and antimalarial properties. archivepp.comasm.orgnih.gov For instance, certain benzamidine derivatives have shown efficacy against influenza viruses. asm.org Furthermore, the affinity of benzamidine for serine proteases is so reliable that it is widely used in biotechnology for the purification of these enzymes from complex mixtures using affinity chromatography, where the benzamidine ligand is immobilized on a solid support. sigmaaldrich.com
| Enzyme Class | Examples of Enzymes Inhibited by Benzamidine Derivatives | Significance |
| Serine Proteases | Trypsin, Thrombin, Plasmin, Complement C1s | Inhibition of these enzymes is crucial in contexts like blood coagulation, inflammation, and complement activation. nih.gov |
| Other | Factor Xa | A critical enzyme in the coagulation cascade, making it a target for antithrombotic agents. researchgate.net |
This table summarizes key enzyme targets for benzamidine-based inhibitors, highlighting the scaffold's importance in biochemical and medicinal research.
Strategic Role of Bromomethyl Functionality in Organic Synthesis for Bioactive Agents
The bromomethyl group (-CH₂Br) is a highly strategic functional group in organic synthesis, prized for its reactivity as an electrophile. It serves as a versatile building block for constructing more complex molecules and for covalently modifying biomolecules. researchgate.netmdpi.com This group is essentially a benzyl (B1604629) bromide appended to a scaffold of interest, making it susceptible to nucleophilic substitution reactions.
In the context of bioactive agent design, the bromomethyl functionality is primarily used for alkylation. It readily reacts with a variety of nucleophiles, most notably the thiol groups of cysteine residues and the amine groups of lysine residues found in proteins. nih.govacs.org This reactivity is the foundation for its use in creating:
Covalent Inhibitors: By attaching a bromomethyl group to a recognition scaffold like benzamidine, a molecule can be designed to first bind non-covalently to an enzyme's active site and then react with a nearby nucleophilic amino acid residue to form a permanent, covalent bond. This can lead to highly potent and long-lasting inhibition.
Bioconjugates: The bromomethyl group can act as a linker to attach the benzamidine scaffold to larger molecules, such as antibodies, peptides, or fluorescent dyes. acs.orgcsic.es This is a key strategy in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is targeted specifically to cancer cells. csic.es
Synthetic Intermediates: The group is a cornerstone in multi-step syntheses. For example, 4-(bromomethyl)benzoic acid is a common starting material for elaborating molecules that require a benzoic acid moiety connected by a methylene (B1212753) bridge. scialert.net The bromine can be displaced by a wide range of nucleophiles to build diverse chemical structures. researchgate.net
| Reaction Type | Nucleophile | Product | Application Area |
| Thioalkylation | Thiol (e.g., Cysteine) | Thioether | Covalent enzyme inhibition, Peptide stapling, Bioconjugation nih.govcsic.es |
| N-Alkylation | Amine (e.g., Lysine) | Secondary/Tertiary Amine | Linker chemistry, Synthesis of complex amines |
| O-Alkylation | Alcohol/Phenol | Ether | Synthesis of ether-linked compounds |
| Azide (B81097) Substitution | Sodium Azide | Benzyl Azide | Precursor for "click chemistry" reactions nih.govresearchgate.net |
This table illustrates the versatility of the bromomethyl group in synthetic reactions relevant to the creation of bioactive compounds.
Current and Future Directions in Academic Research of the Compound Class
Research involving compounds that merge a recognition element like benzamidine with a reactive group like bromomethyl continues to evolve. Current and future efforts are focused on refining the specificity, potency, and application of these molecular tools.
Current Research Focus:
Selective Inhibitor Design: A major goal is to move beyond broad-spectrum inhibition and design derivatives that are highly selective for a single serine protease. stanford.edu Given the high homology among serine proteases, achieving selectivity is a significant challenge but is crucial for developing therapeutics with fewer side effects. This is often pursued through computational modeling and quantitative structure-activity relationship (QSAR) studies. nih.govarchivepp.com
Development of Chemical Probes: Compounds like 4-(Bromomethyl)benzamidine are being developed as activity-based probes (ABPs). These probes are used to profile the activity of specific enzymes within complex biological systems, helping to elucidate their function and identify new drug targets. stanford.edu
Advanced Bioconjugation: The use of bromomethyl-containing scaffolds in creating sophisticated bioconjugates, particularly antibody-drug conjugates, remains a hot topic. acs.orgresearchgate.net Research is focused on developing linkers with improved stability in circulation and efficient cleavage at the target site.
Future Directions:
Targeting New Disease Areas: While the role of benzamidines in thrombosis and inflammation is well-studied, researchers are exploring their potential against a wider array of diseases, including parasitic infections and various cancers. nih.govresearchgate.net
Reaction-Driven de novo Design: Computational tools are being developed to design novel bioactive compounds based on established reaction principles and available building blocks. nih.gov This allows for the in silico generation of synthesizable molecules with desired properties, accelerating the discovery process.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign and efficient synthetic routes to these valuable compounds. univpancasila.ac.id This includes minimizing hazardous waste and using safer solvents and reagents.
The strategic combination of a proven enzyme-binding scaffold with a versatile reactive group ensures that this compound and its derivatives will remain valuable assets in the chemical biologist's toolbox for the foreseeable future, enabling the exploration of enzyme function and the development of next-generation targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMJEEPUFSHYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromomethyl Benzamidine and Precursors
Synthesis of Bromomethylated Benzonitrile (B105546) Intermediates
The initial and crucial step involves the introduction of a bromomethyl group onto the benzonitrile scaffold. This is typically achieved through the selective bromination of a methyl group attached to the benzene (B151609) ring.
The most direct route to 4-(bromomethyl)benzonitrile involves the radical bromination of 4-methylbenzonitrile. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.orgysu.edu The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. rsc.org
A representative procedure involves refluxing a solution of 4-methylbenzonitrile with NBS and a catalytic amount of AIBN in dry CCl₄ for several hours. rsc.org After the reaction is complete, the by-product, succinimide, is filtered off, and the desired product, 4-(bromomethyl)benzonitrile, is obtained after concentrating the solution and recrystallization. rsc.org This method is highly effective, often yielding the product in high purity and yield. rsc.org
| Reactant | Reagent | Initiator | Solvent | Conditions | Product | Yield | Reference |
| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Reflux, 8h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |
| p-Toluic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | Reflux, 5h | 4-(Bromomethyl)benzoic acid | 83% | scialert.net |
| 4-Methylbenzoic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | Boil, 1h | 4-(Bromomethyl)benzoic acid | - | ysu.edu |
| This table presents data on the selective bromination of methylbenzene derivatives. |
An alternative pathway to the bromomethylated intermediate starts with a substituted benzoic acid, namely 4-methylbenzoic acid (p-toluic acid). This starting material can undergo a similar radical bromination reaction on the methyl group. ysu.eduscialert.net For instance, treating p-toluic acid with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride results in the formation of 4-(bromomethyl)benzoic acid. scialert.net
This benzoic acid derivative then requires further chemical modification to be converted into the corresponding nitrile. This multi-step approach, while less direct, can be advantageous depending on the availability and cost of the starting materials.
Chemical Transformations for Benzamidine (B55565) Moiety Formation
With the bromomethylated benzonitrile intermediate in hand, the next stage of the synthesis focuses on converting the nitrile functional group into a benzamidine.
The Pinner reaction is a classical and widely used method for the synthesis of amidines from nitriles. wikipedia.orgjk-sci.comsynarchive.com This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol, typically in anhydrous conditions, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.com Gaseous hydrogen chloride (HCl) is commonly bubbled through a solution of the nitrile in an anhydrous alcohol, such as ethanol, at low temperatures to prevent decomposition of the thermodynamically unstable imidate hydrochloride intermediate. jk-sci.comnrochemistry.comnih.gov
In the second step, the isolated Pinner salt is treated with ammonia (B1221849) or an amine to yield the desired amidine. synarchive.comnrochemistry.com For the synthesis of 4-(bromomethyl)benzamidine, 4-(bromomethyl)benzonitrile would be converted to the corresponding Pinner salt, which is then subjected to amination with ammonia. nrochemistry.com An alternative approach involves the reaction of the nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate, which can then be reduced to the amidine. manchester.ac.uk
| Starting Nitrile | Reagents | Intermediate | Final Reagent | Product | Reference |
| Benzonitrile | Anhydrous HCl, Alcohol | Imidate hydrochloride (Pinner Salt) | Ammonia/Amine | Benzamidine | wikipedia.orgnrochemistry.comnih.gov |
| 4-Cyanobenzaldehyde | NH₄OAc, MeOH | 4-(4-Phenyl-1H-imidazol-2-yl)benzonitrile | NH₂OH·HCl, t-BuOK; then HCO₂NH₄, Pd/C, AcOH | 4-(4-Phenyl-1H-imidazol-2-yl)benzamidine | manchester.ac.uk |
| This table outlines the general Pinner reaction and an alternative route for amidine synthesis. |
Modern synthetic chemistry has seen the development of catalytic methods for amidine synthesis, offering milder reaction conditions and improved efficiency. One such innovative approach involves the use of an ionic liquid-supported catalyst. A synthesis method for benzamidine derivatives has been developed utilizing an ionic liquid-supported Rh(0) catalyst. google.com This method involves the hydrogenation of a benzamidoxime (B57231) intermediate, which is formed from the corresponding benzonitrile. The catalyst demonstrates high activity and is recoverable, presenting a greener alternative to classical methods. google.com
Other catalytic systems have also been reported for the synthesis of benzamidines. These include palladium-catalyzed cross-coupling reactions where a protected thiopseudourea acts as an amidine-forming partner with boronic acids. acs.orgnih.gov Furthermore, ruthenium(II) and rhodium(III) complexes have been shown to catalyze the synthesis of substituted isoquinolines from benzamidines and alkynes or iodonium (B1229267) ylides, respectively, highlighting the versatility of catalytic approaches in the chemistry of amidines. rsc.orgacs.org
Integration of 4-(Bromomethyl)phenyl Moieties into Complex Chemical Architectures
The 4-(bromomethyl)phenyl group, derived from intermediates like 4-(bromomethyl)benzonitrile or 4-(bromomethyl)benzoic acid, is a valuable synthon for constructing more complex molecules. The reactive bromomethyl group serves as an anchor for introducing this moiety into various chemical scaffolds through nucleophilic substitution reactions.
For example, 4-(bromomethyl)benzonitrile has been used in the synthesis of ligands featuring a chelating pyrazolyl-pyridine group. sigmaaldrich.com Similarly, 4-(bromomethyl)benzoic acid and its esters are employed in the creation of elaborate ligands and supramolecular structures. rsc.org The bromomethyl group can be converted to an azidomethyl group, which then participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole-containing compounds. nih.gov
The versatility of the 4-(bromomethyl)phenyl moiety is further demonstrated by its incorporation into various heterocyclic systems. It can be used to synthesize derivatives of thiazoles, oxadiazoles (B1248032), and dihydropyrimidines, which are of interest in medicinal chemistry. smolecule.comnih.govbioline.org.br These examples underscore the importance of the synthetic routes to this compound precursors, as they provide access to a key building block for the assembly of diverse and functionally complex molecules.
Chemical Reactivity and Derivatization Strategies for Research
Exploration of Nucleophilic Substitution at the Bromomethyl Center
The primary site of chemical reactivity on 4-(bromomethyl)benzamidine is the benzylic carbon of the bromomethyl group. The bromine atom is an excellent leaving group, and the benzylic position stabilizes the transition state of substitution reactions. This makes the compound highly susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. This reactivity allows for the covalent attachment of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of new molecular entities.
The reaction involves the attack of a nucleophile (Nu:⁻) on the electrophilic methylene (B1212753) carbon, leading to the displacement of the bromide ion. The general scheme for this reaction is as follows:
Figure 1: General scheme of nucleophilic substitution at the bromomethyl center of this compound.A variety of nucleophiles can be employed in this reaction, leading to a diverse set of derivatives. The choice of nucleophile is critical in tailoring the physicochemical properties and biological activity of the final compound. For instance, soft nucleophiles, such as thiolates (RS⁻), react readily with the soft electrophilic benzylic carbon, a principle explained by the Hard and Soft, Acids and Bases (HSAB) theory mdpi.com. This specific reactivity is relevant in the context of enzyme inhibition, where the compound can form covalent bonds with cysteine residues in the active sites of proteins.
Other common nucleophiles include azides, amines, alcohols, and carboxylates. The reaction with sodium azide (B81097), for example, yields 4-(azidomethyl)benzamidine, a versatile intermediate that can undergo further "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures nih.gov.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Thiolate | R-SH + Base | -S-R | Thioether |
| Azide | NaN₃ | -N₃ | Azide |
| Amine | R-NH₂ | -NH-R | Secondary Amine |
| Alkoxide | R-OH + Base | -O-R | Ether |
| Carboxylate | R-COOH + Base | -O-C(=O)-R | Ester |
Design and Synthesis of Diverse Benzamidine (B55565) Derivatives
The reactivity of the bromomethyl group serves as a gateway for synthesizing a vast library of benzamidine derivatives. These strategies are employed to modulate potency, selectivity, and pharmacokinetic properties.
A common strategy in drug discovery is the introduction of heterocyclic rings to improve biological activity and physicochemical properties. The bromomethyl group of this compound is an ideal handle for attaching such moieties. For example, it can be used to alkylate phenolic hydroxyl groups on pre-formed heterocyclic systems, creating an ether linkage.
Research has demonstrated the synthesis of benzamidine derivatives bearing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. While these specific examples started from 4-hydroxybenzamidine derivatives, the synthetic principle is directly applicable. A key intermediate, 2-(4-carbamimidoylphenoxy)acetohydrazide, can be synthesized and then condensed with various aromatic acids to form oxadiazoles (B1248032) or treated with carbon disulfide followed by hydrazination and reaction with aldehydes to yield triazoles. This highlights a versatile pathway for creating complex heterocyclic analogs attached to the benzamidine core via a flexible linker.
| Heterocycle Class | General Synthetic Strategy | Potential Linkage |
|---|---|---|
| 1,3,4-Oxadiazole | Condensation of a hydrazide with aromatic acids. | -CH₂-O- |
| 1,2,4-Triazole | Reaction of a hydrazide with CS₂, followed by hydrazination and Schiff base formation. | -CH₂-O- |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) starting from an azide derivative. | -CH₂- |
Bivalent or multivalent ligands, which contain two or more pharmacophoric units connected by a linker, can exhibit significantly enhanced binding affinity and selectivity for their biological targets. This is due to the ability to engage with multiple binding sites simultaneously. This compound is an excellent starting material for constructing bis-benzamidine scaffolds.
One synthetic approach involves reacting two equivalents of this compound with a bifunctional nucleophile. For example, a diamine, dithiol, or diol could serve as the linker, yielding a symmetrical bis-benzamidine compound.
Conversely, a strategy analogous to the synthesis of bis(1,2,3-triazole) derivatives from 1,4-bis(bromomethyl)benzene (B118104) can be employed nih.gov. In this approach, a nucleophile-containing benzamidine derivative could be reacted with a bifunctional electrophile like 1,4-bis(bromomethyl)benzene to create the dimeric structure. The length and chemical nature of the linker are critical variables that can be tuned to optimize the distance between the two benzamidine units for optimal target interaction. Research into heterobivalent molecules containing benzamidine has also shown the potential of linking it to other pharmacophores to achieve multivalent binding effects.
| Linker Type (Bifunctional Reagent) | Reacts With | Resulting Scaffold |
|---|---|---|
| Diamine (H₂N-X-NH₂) | 2 eq. This compound | Benzamidine-CH₂-NH-X-NH-CH₂-Benzamidine |
| Dithiol (HS-X-SH) | 2 eq. This compound | Benzamidine-CH₂-S-X-S-CH₂-Benzamidine |
| Bis-azide (N₃-X-N₃) | 2 eq. Alkyne-functionalized Benzamidine | Benzamidine-(Triazole)-X-(Triazole)-Benzamidine |
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or pharmacokinetic profiles acs.orgscripps.eduresearchgate.net. While the bromomethyl group allows for derivatization, direct modification of the benzamidine moiety itself represents a more fundamental approach to analog design. The benzamidine group is a strong base and is typically protonated at physiological pH, which can limit cell permeability. Replacing it with a suitable isostere can address this challenge while maintaining key binding interactions.
An excellent example of this strategy is the development of aminoisoquinolines as benzamidine isosteres for the inhibition of Factor Xa nih.gov. The aminoisoquinoline group was designed to mimic the key interactions of the benzamidine moiety while possessing improved properties, such as higher cell permeability and better oral exposure nih.gov. Other potential bioisosteres for the amidine group can be drawn from replacements for the structurally related amide and guanidine (B92328) groups mdpi.comnih.gov. These include various five-membered heterocyclic rings that can preserve the planar geometry and the pattern of hydrogen bond donors and acceptors mdpi.com.
| Benzamidine Isostere | Rationale for Replacement | Reference Example |
|---|---|---|
| Aminoisoquinoline | Improves cell permeability and oral exposure while maintaining binding. nih.gov | Factor Xa Inhibitors nih.gov |
| Triazole | Acts as a non-classical bioisostere that mimics planar geometry and H-bonding. mdpi.com | General amide/amidine replacement mdpi.com |
| Sulfonamide | Maintains hydrogen bonding patterns and can mimic transition states. mdpi.com | Protease inhibitors mdpi.com |
| Guanidine | Closely related basic group, offers different geometry and H-bonding patterns. nih.gov | Integrin ligands nih.gov |
Applications in Preclinical Biochemical and Molecular Investigations
Enzyme Inhibition Research
The primary application of 4-(Bromomethyl)benzamidine in preclinical research is centered on its role as a modulator of enzyme activity. The benzamidine (B55565) functional group is a well-established mimetic of the side chains of arginine and lysine (B10760008), making it an effective targeting group for enzymes that recognize and cleave peptide bonds after these basic amino acid residues.
Serine Protease Targeting
Derivatives of this compound are particularly prominent in the study of serine proteases, a large family of enzymes crucial to physiological processes ranging from blood coagulation to viral replication. The 4-amidinobenzyl group, formed by the reaction of this compound, frequently serves as the P1 residue in substrate-analogue inhibitors, binding with high affinity to the S1 specificity pocket of many trypsin-like serine proteases.
Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for anticoagulation therapy. Research has identified that substrate-analogue inhibitors incorporating a 4-amidinobenzylamide as the P1 residue are highly potent against FXa. researchgate.netnih.gov These inhibitors are often designed with the general structure R1-SO2-dSer(R2)-Gly-4-amidinobenzylamide.
Detailed structure-activity relationship studies have demonstrated that modifications to the P3 and P4 positions can significantly influence both potency and selectivity. For instance, an inhibitor with an N-terminal benzylsulfonyl group and a tert-butyl-protected d-Serine at the P3 position inhibits human FXa with a Kᵢ of 14 nM. researchgate.netnih.gov A particularly potent and selective inhibitor was developed by incorporating d-Arginine at the P3 position, resulting in a Kᵢ value of 3.5 nM for FXa. researchgate.net This compound was approximately 10-fold more potent than the reference FXa inhibitor DX-9065a in prothrombinase complex inhibition assays. researchgate.net X-ray crystallography has confirmed the binding mode of these inhibitors within the active site of human FXa. researchgate.net
Table 1: Inhibition of Factor Xa by 4-Amidinobenzylamide-Containing Peptidomimetics
| Compound ID | General Structure (P4-P3-P2-P1) | Kᵢ (nM) for human FXa |
|---|---|---|
| 3 | Benzylsulfonyl-dSer(tBu)-Gly-4-amidinobenzylamide | 14 |
| 48 | (P4)-dArg-(P2)-4-amidinobenzylamide | 3.5 |
Furin, a member of the proprotein convertase (PC) family, is a serine protease involved in the maturation of a wide array of proteins, including hormones, growth factors, and viral envelope proteins. nih.gov Consequently, furin is a significant target for antiviral and anticancer therapies. In the development of furin inhibitors, the 4-amidinobenzylamide (4-Amba) moiety has been identified as an excellent mimetic for the P1 arginine residue, which is a key recognition element for the enzyme. nih.gov
The incorporation of 4-Amba at the P1 position of substrate-analogue peptidic inhibitors has led to the discovery of highly potent compounds. nih.govmdpi.com The lead compound, phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide, inhibits furin with a Kᵢ value of 0.81 nM. nih.gov This class of inhibitors demonstrates considerable selectivity; the aforementioned compound is significantly less effective against other trypsin-like serine proteases, with Kᵢ values of 40 µM for Factor Xa and 23 µM for thrombin. nih.gov Further substitutions at the P3 position with amino acids such as isoleucine, phenylalanine, or tyrosine have yielded several inhibitors with Kᵢ values below 2 nM. mdpi.com The stability and synthetic accessibility of inhibitors containing the 4-amidinobenzylamide group make them valuable biochemical tools for studying proprotein convertase activity. mdpi.com
Table 2: Selectivity Profile of Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide
| Enzyme | Kᵢ |
|---|---|
| Furin | 0.81 nM |
| PC1/3 | 0.75 nM |
| PACE4 | 0.6 nM |
| PC5/6 | 1.6 nM |
| Thrombin | 23 µM |
| Factor Xa | 40 µM |
Benzamidine is a classic reversible, competitive inhibitor of trypsin and other trypsin-like enzymes, including thrombin. researchgate.netnih.govbio-world.com The positively charged amidinium group effectively mimics the guanidinium (B1211019) group of arginine, allowing it to bind in the S1 specificity pocket of these proteases, which contains a conserved aspartic acid residue (Asp189 in trypsin). nih.govmdpi.com
Studies utilizing more complex derivatives provide deeper insight into these interactions. For example, the crystal structure of trypsin inactivated by a phosphonate (B1237965) derivative containing a p-amidinophenylglycine moiety shows this group binding deep within the primary specificity pocket and interacting directly with Asp189. nih.govmdpi.commdpi.com One of the phosphonate oxygens occupies the oxyanion hole, a critical feature of the serine protease active site. nih.govmdpi.com Molecular modeling of this inhibitor docked into the active site of human thrombin shows a similar binding mode, with favorable contacts consistent with its inhibitory activity. nih.govmdpi.com The primary difference arises from the substitution of Ser190 in trypsin with Ala190 in thrombin, making the S1 pocket of thrombin less polar. nih.gov
Table 3: Inhibition Constants (Kᵢ) of Benzamidine for Serine Proteases
| Enzyme | Kᵢ (µM) |
|---|---|
| Trypsin | 35 |
| Thrombin | 220 |
The utility of the benzamidine scaffold extends to other serine proteases. Human mast cell tryptase, a mediator in asthma, is effectively inhibited by benzamidine derivatives. sigmaaldrich.com Among various compounds tested, 4-amidinophenylpyruvic acid was found to be a particularly potent inhibitor with a Kᵢ of 0.71 µM. sigmaaldrich.com Symmetrical and unsymmetrical dibasic inhibitors have also been explored, with the benzamidine functionality being identified as the most potent charged group for tryptase inhibition. researchgate.net
In the field of virology, targeting proteases essential for viral replication is a proven therapeutic strategy. Furin is required for the maturation of surface proteins of numerous viruses, including influenza A, respiratory syncytial virus (RSV), and SARS-CoV-2. nih.gov Consequently, furin inhibitors containing the 4-amidinobenzylamide P1 group have demonstrated efficient inhibition of virus activation and replication in cell-based assays. nih.gov Beyond furin, other viral proteases have been targeted with benzamidine-based scaffolds. Noncovalent inhibitors based on a benzamide (B126) core have been designed and optimized to target the papain-like protease (PLpro) of SARS-CoV, with findings suggesting they are valuable starting points for developing inhibitors against the highly similar SARS-CoV-2 PLpro.
Targeting of Non-Protease Enzymatic Systems (e.g., NQO2, Carbonic Anhydrase II, PtpB)
A comprehensive review of the scientific literature did not yield specific research findings on the targeting of the non-protease enzymatic systems NQO2 (NRH:quinone oxidoreductase 2), Carbonic Anhydrase II, or PtpB (Mycobacterium protein tyrosine phosphatase B) by this compound or its direct derivatives. The inhibitors identified for these enzymes in published studies belong to distinct chemical classes, such as furan-amidines and benzothiazoles for NQO2, sulfonamides for Carbonic Anhydrase II, and 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides for PtpB.
Development and Application as Chemical Probes and Molecular Tools
The dual functionality of this compound makes it a valuable tool for the development of chemical probes. The benzamidine portion of the molecule can act as a recognition element for specific biological targets, while the bromomethyl group provides a reactive handle for covalent modification or for the attachment of reporter molecules.
This compound has been investigated as a potential tool in ligand-target binding assays, particularly for enzymes that recognize benzamidine as an inhibitor. The benzamidine moiety is a well-established inhibitor of serine proteases, such as trypsin, where it mimics the side chain of arginine and interacts with the aspartate residue in the S1 pocket of the enzyme. The presence of the reactive bromomethyl group allows for the potential of covalent bond formation with nucleophilic residues within the active site, leading to irreversible inhibition. This property can be exploited in affinity labeling studies to identify and characterize benzamidine-binding proteins.
In such assays, the covalent nature of the interaction can provide a stable signal, allowing for the identification of target proteins even after stringent washing steps. While specific quantitative binding data for this compound is not extensively reported in publicly available literature, the principle of its application is based on the known interactions of benzamidine and the reactivity of the bromomethyl group. The general approach involves incubating the probe with a biological sample, allowing it to bind to and covalently modify its target. Subsequent detection of the modified protein can be achieved through various methods, depending on the experimental design, which may include the use of a radiolabeled or fluorescently tagged version of the probe.
Table 1: Application of Benzamidine Derivatives in Ligand-Target Binding
| Application | Target Class | Principle of Interaction |
| Affinity Chromatography | Serine Proteases | Reversible binding of the benzamidine moiety to the enzyme's active site. |
| Affinity Labeling | Benzamidine-binding proteins | Covalent modification of nucleophilic residues by the bromomethyl group, guided by the benzamidine recognition element. |
The bromomethyl group of this compound is an electrophilic moiety that can react with nucleophiles, making it suitable for bioconjugation and labeling of biomolecules. This alkylating agent can form stable covalent bonds with nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole group), and lysine (amino group) under appropriate pH conditions.
This reactivity allows for the site-specific or non-specific labeling of proteins. For instance, if a protein of interest has a particularly reactive cysteine residue in a specific location, this compound could potentially be used to introduce a benzamidine moiety at that site. This could be useful for a variety of applications, including:
Introducing an affinity tag: The attached benzamidine can be used for affinity purification of the labeled protein.
Probing enzyme active sites: The covalent modification can be used to map the active site of an enzyme.
Creating protein-small molecule conjugates: For the development of targeted therapeutics or diagnostic agents.
While detailed protocols for the use of this compound in bioconjugation are not widely published, the chemical principles are well-established for similar electrophilic compounds. The success of such a strategy would depend on the specific protein, the reactivity of its nucleophilic residues, and the reaction conditions.
Studies of Nucleic Acid Interactions
The benzamidine scaffold is a component of several known DNA binding agents, suggesting that this compound could have applications in the study of nucleic acid interactions.
Dicationic amidines are a well-known class of molecules that bind to the minor groove of DNA, particularly at AT-rich sequences. These compounds typically have a crescent shape that complements the curvature of the DNA minor groove, and they interact through a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.
DNA-Encoded Chemical Library (DECL) technology is a powerful platform for the discovery of small molecule ligands for protein targets. In this methodology, large libraries of chemical compounds are synthesized, with each compound being covalently attached to a unique DNA barcode that encodes its chemical structure.
Benzamidine derivatives have been successfully used as scaffolds in the construction of DECLs aimed at identifying inhibitors of serine proteases. The benzamidine core serves as a privileged structure that directs the library members to the active site of these enzymes.
The incorporation of a reactive moiety like the bromomethyl group in this compound into a DECL presents both opportunities and challenges. The electrophilic nature of the bromomethyl group could potentially be used for covalent capture of target proteins, a strategy that can enrich for potent and specific binders. However, the reactivity of this group must be compatible with the DNA barcode and the conditions used for library synthesis and screening. Reactions involving electrophiles need to be carefully controlled to avoid degradation of the DNA tag. Research into "DNA-compatible" reactions is an active area, and while the direct use of this compound as a building block in a large-scale DECL has not been extensively documented, the principle of using reactive fragments in encoded libraries is being explored.
Structure Activity Relationship Sar Analysis
Elucidating the Impact of Benzamidine (B55565) Substituents on Biological Affinity and Selectivity
The affinity and selectivity of benzamidine-based inhibitors are significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme's binding pockets.
Detailed research findings indicate that both electron-donating and electron-withdrawing groups can modulate the inhibitory potency of benzamidine derivatives. For instance, studies on the inhibition of serine proteases have shown that the introduction of an amino group, an electron-donating group, at the para position of the benzamidine ring can enhance inhibitory activity. In a study on the inhibition of human tissue kallikrein (hK1), 4-aminobenzamidine (B1203292) demonstrated a significantly lower inhibition constant (Ki) compared to the parent benzamidine, indicating a higher binding affinity bjournal.orgscielo.br. This suggests that the electron-donating nature of the amino group may lead to a more favorable electronic interaction with the enzyme's active site bjournal.orgscielo.br.
The following interactive data table summarizes the inhibitory activity of selected benzamidine derivatives against different enzymes, illustrating the impact of substituents.
| Compound | Target Enzyme | Substituent | Ki (µM) |
| Benzamidine | Human Tissue Kallikrein (hK1) | None | 1098 ± 91 |
| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 4-NH2 (electron-donating) | 146 ± 10 |
| Benzamidine | Trypsin-like protease (A. gemmatalis) | None | 11.2 |
| Berenil | Trypsin-like protease (A. gemmatalis) | Diamidino (complex substituent) | 32.4 |
Data sourced from multiple studies to illustrate the impact of substitution on inhibitory activity.
These findings underscore the importance of the electronic landscape of the benzamidine ring in determining its binding affinity. The strategic placement of electron-donating or electron-withdrawing groups can be exploited to fine-tune the potency and selectivity of these inhibitors for specific biological targets.
Analysis of Linker Region Modifications in Multi-Amidine Architectures
Research into multivalent benzamidine molecules as inhibitors of plasmin, a serine protease, has demonstrated a clear relationship between linker length and inhibitory potency. In these studies, varying the length of a polyethylene (B3416737) glycol (PEG) linker connecting two or three benzamidine moieties had a profound effect on the inhibition constant (Ki). Generally, it was observed that shorter linker lengths resulted in stronger inhibition. This is attributed to an increased effective local concentration of the benzamidine warheads in the vicinity of the enzyme and a reduction in the entropic penalty associated with longer, more flexible linkers.
For example, a bivalent benzamidine inhibitor with the shortest linker (pentamidine) exhibited the strongest inhibition in its class. Similarly, the trivalent inhibitor with the shortest linker (Tri-AMB) was the most potent among the trivalent derivatives.
The interactive data table below presents the inhibition constants (Ki) for a series of bivalent and trivalent benzamidine inhibitors of plasmin with varying linker lengths.
| Inhibitor | Valency | Linker | Ki (µM) |
| Pentamidine | Bivalent | Shortest | 2.1 ± 0.8 |
| Bis-dPEG2-AMB | Bivalent | Longer | 290.4 ± 117.2 |
| Tri-AMB | Trivalent | Shortest | 3.9 ± 1.7 |
| Tri-dPEG4-AMB | Trivalent | Longer | 241.9 ± 98.4 |
Data illustrates the trend of increasing inhibitory potency with shorter linker lengths in multi-amidine architectures.
These results highlight that the linker in multi-amidine architectures is not merely a passive spacer but an active contributor to the molecule's binding affinity. The optimization of linker length and rigidity is a critical aspect of designing potent multi-amidine inhibitors.
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the context of benzamidine-based inhibitors, the introduction of chiral centers can lead to enantiomers or diastereomers that exhibit different affinities and selectivities for their biological targets.
While specific SAR studies on chiral derivatives of 4-(bromomethyl)benzamidine are not extensively detailed in the available literature, the principles of stereoselective inhibition by small molecules targeting enzymes like serine proteases are well-established. For instance, a study investigating chiral naphthyl aldehyde inhibitors of α-chymotrypsin and subtilisin Carlsberg demonstrated significant stereochemical discrimination. The enzymes showed a clear preference for one enantiomer over the other, with α-chymotrypsin consistently favoring the S-enantiomers of the inhibitors. This stereoselectivity was attributed to differences in how the R- and S-enantiomers orient themselves within the enzyme's active site, leading to more favorable binding interactions for one isomer.
The design of protease inhibitors based on substrate stereospecificity further underscores the importance of chirality. In a study focused on α-chymotrypsin, two stereoisomers of an oxirane-containing inhibitor were synthesized. The (2S,3R)-isomer was found to inactivate the enzyme, while the (2S,3S)-isomer acted as a competitive inhibitor nih.gov. This differential activity was rationalized by the unfavorable alignment of the reactive epoxide ring of the (2S,3S)-isomer with the catalytic serine residue in the enzyme's active site, preventing the covalent modification that leads to inactivation nih.gov.
These examples, while not directly involving benzamidine derivatives, illustrate a crucial principle in drug design: the precise spatial arrangement of functional groups is critical for optimal interaction with a biological target. The introduction of stereocenters into benzamidine-based inhibitors could therefore be a valuable strategy for enhancing potency and achieving selectivity for a specific enzyme isoform. The differential activity of stereoisomers arises from the chiral environment of the enzyme's active site, which can lead to one isomer having a much more complementary fit than the other.
Computational Chemistry and Molecular Modeling Approaches in Research
Ligand-Protein Docking Studies for Binding Mode Prediction
Predicting the binding mode of 4-(Bromomethyl)benzamidine requires computational methods that can account for the formation of a covalent bond between the ligand and the protein. This process is typically handled by covalent docking protocols, which are more complex than standard non-covalent docking simulations.
The procedure generally involves a multi-step approach. Initially, the ligand may be placed near the target protein's active site. The simulation then predicts the most likely binding pose by sampling various conformations of the ligand within the binding pocket. For a reactive compound like this compound, the primary focus is on identifying a nucleophilic amino acid residue (such as serine, cysteine, or lysine) that is suitably positioned to be attacked by the electrophilic bromomethyl group.
Specialized covalent docking software, such as DOCKovalent or the covalent docking modules within suites like Schrödinger and MOE, are employed for this purpose nih.govnih.gov. These programs first explore potential non-covalent binding poses that place the reactive "warhead"—the bromomethyl group—in close proximity to a targetable nucleophilic residue. Once an optimal orientation is found, the software models the formation of the covalent bond, creating a new, unified protein-ligand complex. The final predicted structure shows the inhibitor permanently attached to the protein, and this complex is scored based on its energetic stability.
The benzamidine (B55565) portion of the molecule plays a crucial role in guiding the initial, non-covalent recognition. It is a well-known motif that targets the active sites of serine proteases, where it typically forms strong ionic and hydrogen bond interactions with key residues like aspartate in the S1 pocket. The docking simulation would therefore predict that the positively charged amidine group orients itself to interact with negatively charged or polar residues, positioning the bromomethyl group for its subsequent reaction.
Table 1: Predicted Interactions from Covalent Docking of this compound
| Interaction Type | Molecular Group (Ligand) | Potential Interacting Residue (Protein) | Predicted Role in Binding |
|---|---|---|---|
| Covalent Bond | Methylene (B1212753) (-CH2-) | Serine, Cysteine, Lysine (B10760008) | Forms an irreversible bond, anchoring the inhibitor to the active site. |
| Ionic Interaction / Salt Bridge | Amidine Group | Aspartate, Glutamate | Provides initial recognition and high affinity for the target pocket. |
| Hydrogen Bonding | Amidine Group | Glycine, Serine (backbone) | Stabilizes the orientation of the benzamidine headgroup. |
| Hydrophobic Interactions | Phenyl Ring | Leucine, Valine, Phenylalanine | Contributes to overall binding affinity and proper positioning. |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions
Following covalent docking, molecular dynamics (MD) simulations are a critical next step to understand the physical behavior of the covalently-bound this compound-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, revealing how the inhibitor and protein mutually adjust their conformations after the covalent bond is formed.
In a typical MD simulation, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces acting on every atom and tracks their movements over a set period, often ranging from nanoseconds to microseconds. This process generates a trajectory that reveals the stability of the complex and the nature of the protein-ligand interactions.
Key analyses performed on MD trajectories include:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein become more or less flexible upon inhibitor binding. This can reveal, for example, that a loop region near the active site becomes more rigid to maintain favorable contacts with the inhibitor.
For a this compound complex, MD simulations can confirm the stability of the interactions predicted by docking, such as the hydrogen bonds formed by the amidine group. Furthermore, these simulations can uncover subtle, dynamic-only phenomena, such as the role of water molecules in mediating interactions between the inhibitor and the protein. By observing the conformational dynamics, researchers can gain a deeper understanding of how the covalent modification impacts the protein's function.
Table 2: Insights from Molecular Dynamics Simulations of a Covalently Bound Complex
| Simulation Parameter/Analysis | Information Gained | Relevance to this compound |
|---|---|---|
| RMSD of Protein Backbone | Assesses overall structural stability of the protein after covalent modification. | Confirms that the inhibitor binding does not cause the protein to unfold or become unstable. |
| RMSF of Protein Residues | Identifies changes in local flexibility, especially around the binding site. | Highlights which protein regions adapt to the presence of the bound inhibitor. |
| Ligand Conformational Analysis | Determines the preferred conformation and rotational freedom of the bound inhibitor. | Reveals the final, stable shape of the inhibitor after reacting with the target. |
| Analysis of Intermolecular Interactions | Tracks the persistence of hydrogen bonds and hydrophobic contacts over time. | Validates the importance of the non-covalent interactions of the benzamidine scaffold. |
Application of Structure-Based Design Principles for Inhibitor Optimization
The ultimate goal of using computational modeling is to guide the development of improved inhibitors. Structure-based design leverages the detailed 3D models from docking and MD simulations to rationally modify a lead compound, such as this compound, to enhance its desired properties like potency, selectivity, and metabolic stability.
Similarly, if the initial compound shows off-target activity, the model can be used to identify structural differences between the intended target and other proteins. Modifications can then be designed to exploit these differences, for example, by introducing a bulky group that would clash with the binding site of an off-target protein but fit perfectly into the intended target. This strategy is crucial for developing selective covalent inhibitors that minimize unwanted side effects. The process is iterative, involving cycles of computational design, chemical synthesis, and experimental testing to progressively refine the inhibitor.
Table 3: Structure-Based Design Strategies for Optimizing this compound Analogs
| Design Goal | Computational Insight | Proposed Modification Strategy | Example Modification |
|---|---|---|---|
| Increase Potency | Docking model reveals an unoccupied hydrophobic sub-pocket. | Add a small alkyl or halogen group to the phenyl ring to engage the pocket. | Substitute the phenyl ring with a methyl or chloro group. |
| Enhance Selectivity | Comparison of target and off-target binding sites shows differences in size. | Introduce a larger functional group that creates a steric clash in the off-target site. | Add a bulky t-butyl group to the phenyl ring. |
| Improve Physicochemical Properties | MD simulation shows a solvent-exposed region of the inhibitor. | Add a polar group at the solvent-exposed site to improve solubility. | Incorporate a hydroxyl or methoxy (B1213986) group on the phenyl ring. |
Q & A
Q. Q1. What are the recommended methods for synthesizing 4-(Bromomethyl)benzamidine, and how can reaction conditions be optimized?
A1: Synthesis typically involves functional group transformations, such as converting nitriles to amidines. For example, 4-(bromomethyl)-3-fluorobenzonitrile can be converted to a benzamidine derivative via hydroxylamine treatment, followed by reduction (yields >93%) . Key parameters include pH control (e.g., basic conditions to stabilize intermediates) and temperature optimization (e.g., 60–80°C for efficient conversion). Purification often employs column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from dimethyl ether .
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
A2: Use a combination of analytical techniques:
- NMR : Compare H and C spectra with literature data (e.g., δ 4.5 ppm for the bromomethyl group) .
- Mass Spectrometry : Confirm molecular weight (235.51 g/mol for the hydrochloride salt) via ESI-MS .
- Melting Point : Cross-check with published values (if available) using differential scanning calorimetry (DSC) .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. Q3. What safety precautions are critical when handling this compound?
A3:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services .
Advanced Research Questions
Q. Q4. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts, melting points) for this compound derivatives?
A4:
- Literature Cross-Validation : Use SciFinder or Reaxys to compare spectral data and melting points with peer-reviewed studies .
- Crystallography : If available, perform single-crystal X-ray diffraction to unambiguously confirm structure (e.g., CCDC deposition for benzamidine analogs) .
- Isotopic Labeling : Use H or C-labeled precursors to trace unexpected peaks in NMR spectra .
Q. Q5. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
A5: The bromomethyl group is highly electrophilic due to the polar C–Br bond. In SN2 reactions (e.g., with amines or thiols):
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Leaving Group Ability : Bromide’s moderate leaving group capacity balances reactivity and stability, avoiding premature hydrolysis .
- Computational Modeling : Density Functional Theory (DFT) can predict activation energies and optimize substituent effects (e.g., electron-withdrawing groups on the benzene ring) .
Q. Q6. How can researchers design bioactivity assays to evaluate this compound’s potential as a enzyme inhibitor?
A6:
- Target Selection : Focus on amidine-recognizing enzymes (e.g., trypsin-like proteases) via molecular docking studies (AutoDock Vina) .
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for serine proteases) .
- SAR Analysis : Synthesize analogs (e.g., 4-(Chloromethyl)benzamidine) to correlate substituent effects with inhibitory potency .
Q. Q7. What strategies mitigate batch-to-batch variability in this compound synthesis?
A7:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate stability .
- Quality Control : Implement strict thresholds for residual solvents (e.g., <0.1% DMF via GC-MS) and bromide content (ion chromatography) .
- Scale-Up Protocols : Optimize mixing efficiency (e.g., Reynolds number >10,000) to ensure homogeneity in bromination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
